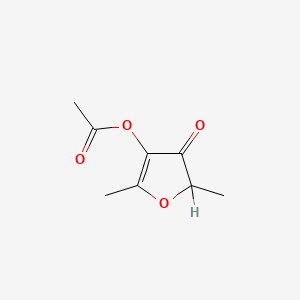

2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dimethyl-4-oxofuran-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-4-7(10)8(5(2)11-4)12-6(3)9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKIUOQJQJVLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(=C(O1)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863332 | |

| Record name | 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Faint caramel aroma | |

| Record name | 4-Acetoxy-2,5-dimethyl-3(2H)furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1444/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

243.00 °C. @ 760.00 mm Hg | |

| Record name | Furaneol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 4-Acetoxy-2,5-dimethyl-3(2H)furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1444/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.159-1.167 | |

| Record name | 4-Acetoxy-2,5-dimethyl-3(2H)furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1444/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4166-20-5 | |

| Record name | 4-acetoxy-2,5-dimethyl-3(2H)furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4166-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxy-2,5-dimethyl-3(2H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004166205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3(2H)-Furanone, 4-(acetyloxy)-2,5-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3(2H)-Furanone, 4-(acetyloxy)-2,5-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETOXY-2,5-DIMETHYL-3(2H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GV7TTS87D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Furaneol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl Acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate, a significant furanone derivative with applications in the flavor and fragrance industry, as well as a versatile building block in organic synthesis and for the development of pharmaceutical intermediates.[1] This document details the multi-step synthesis, beginning with the formation of its precursor, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (commonly known as Furaneol), from various starting materials. It culminates in the final acetylation step to yield the target molecule. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers in the replication and optimization of this synthetic pathway.

Introduction

This compound, also known as Furaneol acetate or strawberry furanone acetate, is a valuable specialty chemical.[2] Its chemical structure, featuring a dihydrofuran core with both acetyl and carbonyl functionalities, makes it a versatile intermediate for the synthesis of more complex heterocyclic compounds and natural products.[1] The presence of the oxo group at the 4-position enhances its reactivity and functional versatility, making it a molecule of interest for a wide range of synthetic transformations and biological studies.[1] This guide outlines the primary synthetic routes to this compound, focusing on established and reproducible methodologies.

Overall Synthetic Strategy

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol). The second stage is the subsequent O-acetylation of Furaneol to yield the final product.

Figure 1: Overall synthetic workflow for this compound.

Synthesis of the Precursor: 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)

The synthesis of Furaneol is a well-established process with several documented routes from different starting materials. The choice of starting material often depends on factors such as cost, availability, and desired yield.

Synthesis from L-Rhamnose

A common and efficient method for Furaneol synthesis involves the Maillard-type reaction of L-rhamnose, a naturally occurring deoxy sugar. This reaction is typically carried out by heating L-rhamnose in the presence of an amine catalyst.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, combine L-rhamnose monohydrate, a phosphate buffer (pH 6-7), butyl acetate, and a dipeptide catalyst such as alanyl-glutamine.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas to establish an inert atmosphere.

-

Reaction Conditions: Heat the mixture to reflux (approximately 100°C) with continuous stirring.

-

Monitoring: Monitor the reaction progress by analyzing the organic phase for Furaneol content using a suitable analytical technique (e.g., GC-MS) until the concentration remains constant. The typical reaction time is between 3 to 6 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature, which will result in the separation of the organic and aqueous phases. Separate the organic phase, which contains the product.

-

Purification: Purify the crude Furaneol by distillation under reduced pressure. The solvent (butyl acetate) and the aqueous phase can be recycled for subsequent batches.

| Parameter | Value | Reference |

| Starting Material | L-Rhamnose monohydrate | BenchChem |

| Catalyst | Alanyl-glutamine | BenchChem |

| Solvent | Butyl acetate / Phosphate buffer | BenchChem |

| Temperature | ~100°C (Reflux) | BenchChem |

| Reaction Time | 3 - 6 hours | BenchChem |

| Yield | Not explicitly stated |

Synthesis from Fructose Derivatives

D-fructose and its phosphorylated derivatives, particularly D-fructose-1,6-diphosphate, serve as key precursors for both chemical and biological syntheses of Furaneol. The reaction pathway involves a series of enolization, dehydration, and reduction steps. A key intermediate in this process is 1-deoxy-2,3-hexodiulose-6-phosphate.

Logical Pathway:

Figure 2: Simplified pathway from D-fructose-1,6-diphosphate to Furaneol.

Final Step: Acetylation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone

Proposed Experimental Protocol (based on analogous reactions):

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethyl-4-hydroxy-3(2H)-furanone (1.0 equivalent) in anhydrous pyridine.

-

Addition of Acetylating Agent: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.5 - 2.0 equivalents per hydroxyl group) to the stirred solution. The use of acetyl chloride is also a viable alternative.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and continue stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Furaneol) is completely consumed.

-

Quenching: Quench the reaction by the slow addition of methanol.

-

Work-up:

-

Co-evaporate the reaction mixture with toluene to remove residual pyridine.

-

Dilute the residue with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure this compound.

| Parameter | Proposed Value/Reagent | Rationale/Reference |

| Starting Material | 2,5-Dimethyl-4-hydroxy-3(2H)-furanone | - |

| Acetylating Agent | Acetic anhydride or Acetyl chloride | General method for O-acetylation |

| Catalyst/Solvent | Anhydrous Pyridine | Acts as a base catalyst and solvent |

| Temperature | 0°C to Room Temperature | Standard conditions for acetylation |

| Reaction Time | Monitored by TLC | Reaction completion varies |

| Yield | Expected to be high | Based on similar reactions |

Acetylation Workflow:

Figure 3: Detailed workflow for the acetylation of Furaneol.

Characterization Data

The final product, this compound, can be characterized by various spectroscopic and physical methods.

| Property | Value |

| Molecular Formula | C₈H₁₀O₄ |

| Molecular Weight | 170.16 g/mol |

| CAS Number | 4166-20-5 |

| Appearance | Liquid |

| Purity (typical) | ≥98% |

Safety Considerations

-

Pyridine: Toxic, flammable, and harmful if inhaled, swallowed, or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetic Anhydride/Acetyl Chloride: Corrosive and lachrymatory. Handle with care in a fume hood and wear appropriate PPE.

-

Acids and Bases: Handle all acidic and basic solutions with care.

Conclusion

The synthesis of this compound is a multi-step process that relies on the efficient formation of its precursor, 2,5-dimethyl-4-hydroxy-3(2H)-furanone. While various established methods exist for the synthesis of Furaneol, the final acetylation step, though straightforward in principle, requires careful execution and purification to achieve a high-purity product. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable furanone derivative. Further optimization of the acetylation step could be a subject of future research to improve yield and simplify the purification process.

References

In-Depth Technical Guide to the Chemical Properties of Furaneol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol acetate, systematically known as 4-acetoxy-2,5-dimethyl-3(2H)-furanone, is a significant flavor and fragrance compound valued for its sweet, fruity, and caramel-like aroma.[1] It is found naturally in strawberries and is used commercially to impart or enhance these flavor profiles in a variety of food products and consumer goods.[2][3] As an ester derivative of Furaneol (also known as strawberry furanone), its chemical properties and synthesis are of considerable interest to chemists in the food, fragrance, and pharmaceutical industries. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Furaneol acetate, presented in a technical format for a scientific audience.

Chemical and Physical Properties

Furaneol acetate is a colorless to pale yellow liquid with a distinct sweet and fruity odor.[2][4] Its key chemical and physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2,5-dimethyl-4-oxofuran-3-yl) acetate | [4] |

| Synonyms | 4-Acetoxy-2,5-dimethyl-3(2H)-furanone, Strawberry furanone acetate, Caramel acetate, Fraision acetate | [1][2] |

| CAS Number | 4166-20-5 | [2][4] |

| Molecular Formula | C₈H₁₀O₄ | [2][4] |

| Molecular Weight | 170.16 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Odor Profile | Sweet, caramel, tropical, fruity, brown sugar, toffee, molasses, baked bread | [2] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Boiling Point | 243 °C (lit.) | [2] |

| Density | 1.167 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.477 (lit.) | [2] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | |

| Storage Temperature | 2-8°C | [2] |

| LogP | 0.81 | [2] |

Spectral Data

While specific spectral data for Furaneol acetate is not widely published, data for its precursor, Furaneol, is available and provides a useful reference. The infrared spectrum for Furaneol acetate is available.

-

Infrared (IR) Spectrum: An FTIR spectrum for Furaneol acetate is available through PubChem, provided by Sigma-Aldrich.[4]

-

Mass Spectrometry (MS): The NIST WebBook provides gas chromatography data for Furaneol acetate, which includes retention indices.[5]

-

¹H NMR Spectrum (of Furaneol): Data available on ChemicalBook.[6]

-

¹³C NMR Spectrum (of Furaneol): Data available on ChemicalBook.[7]

Experimental Protocols

Synthesis of Furaneol Acetate from Furaneol

A common method for the synthesis of Furaneol acetate is the acetylation of its precursor, Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone). A general protocol for O-acetylation using acetic anhydride and pyridine is described below.[8][9][10]

Materials:

-

Furaneol (1.0 equivalent)

-

Acetic anhydride (1.5–2.0 equivalents per hydroxyl group)

-

Dry pyridine (2–10 mL/mmol of Furaneol)

-

Dry methanol

-

Toluene

-

Dichloromethane or Ethyl acetate

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine (saturated aqueous NaCl)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

Dissolve Furaneol (1.0 equiv.) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (1.5–2.0 equiv.) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding dry methanol.

-

Remove the solvents by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification of Furaneol Acetate

The crude Furaneol acetate can be purified by flash column chromatography on silica gel.[11][12]

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel or celite.

-

Load the adsorbed product onto the top of the prepared column.

-

Elute the column with a gradient of hexanes:ethyl acetate, starting with a low polarity mixture (e.g., 19:1) and gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent by rotary evaporation to obtain purified Furaneol acetate.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the analysis of Furaneol acetate. While a specific protocol for the acetate is not detailed, methods for the parent compound, Furaneol, can be adapted.[13][14][15] A polar capillary column, such as one with a DB-Wax stationary phase, is recommended.[5]

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can be used for the analysis of furanones and their derivatives.[16][17][18] A mobile phase consisting of an acetate buffer and methanol or acetonitrile is typically employed, with detection by UV absorbance.

Visualizations

Synthesis Workflow of Furaneol Acetate

Caption: A simplified workflow for the synthesis and purification of Furaneol acetate.

Sensory Perception Pathway of a Flavor Molecule

Caption: A generalized pathway for the sensory perception of a flavor molecule.

References

- 1. strawberry furanone acetate [thegoodscentscompany.com]

- 2. Furaneol acetate | 4166-20-5 [chemicalbook.com]

- 3. ulprospector.com [ulprospector.com]

- 4. 4-acetoxy-2,5-dimethyl-3(2H)-furanone | C8H10O4 | CID 61334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-acetoxy-2,5-dimethyl-3(2H)-furanone [webbook.nist.gov]

- 6. Furaneol(3658-77-3) 1H NMR spectrum [chemicalbook.com]

- 7. Furaneol(3658-77-3) 13C NMR spectrum [chemicalbook.com]

- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. orgsyn.org [orgsyn.org]

- 12. orgsyn.org [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. lcms.cz [lcms.cz]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate, a versatile heterocyclic compound with applications in organic synthesis and as a potential pharmaceutical intermediate.[1] This document outlines the key physicochemical properties, detailed experimental protocols for spectroscopic analysis, and the logical workflow for confirming its molecular structure.

Compound Profile and Physicochemical Properties

This compound, also known as Furaneol acetate, possesses a dihydrofuran core functionalized with two methyl groups, a carbonyl group, and an acetate moiety.[1][2][3] This unique arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference |

| CAS Number | 4166-20-5 | [1][4][5] |

| Molecular Formula | C₈H₁₀O₄ | [1][2][4] |

| Molecular Weight | 170.16 g/mol | [3][4] |

| IUPAC Name | (2,5-dimethyl-4-oxofuran-3-yl) acetate | [3] |

| Synonyms | Furaneol acetate, 4-Acetoxy-2,5-dimethyl-3(2H)-furanone | [2][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 243 °C (lit.) | [5][6] |

| Density | 1.167 g/mL at 25 °C (lit.) | [5][6] |

| Refractive Index | n20/D 1.477 (lit.) | [5][6] |

Spectroscopic Data for Structural Confirmation

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃-C2 | ~2.2 - 2.4 | s | - |

| CH₃-C5 | ~1.4 - 1.6 | d | ~6.5 |

| H-C5 | ~4.5 - 4.8 | q | ~6.5 |

| CH₃-Acetyl | ~2.1 - 2.3 | s | - |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ketone, C4) | ~195 - 205 |

| C=O (Ester) | ~168 - 172 |

| C2 | ~105 - 115 |

| C3 | ~150 - 160 |

| C5 | ~75 - 85 |

| CH₃-C2 | ~15 - 20 |

| CH₃-C5 | ~18 - 23 |

| CH₃-Acetyl | ~20 - 25 |

Table 4: Key Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ester) | 1750 - 1770 |

| C=O (α,β-unsaturated Ketone) | 1680 - 1700 |

| C-O (Ester) | 1200 - 1250 |

| C-O (Ether) | 1050 - 1150 |

Table 5: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 128 | [M - CH₂CO]⁺ |

| 113 | [M - C₂H₃O₂]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols for Structure Elucidation

The following protocols provide a detailed methodology for obtaining the spectroscopic data necessary for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Obtain a standard one-dimensional ¹H spectrum.

-

Key parameters: pulse angle 30-45°, acquisition time ~2-3 s, relaxation delay 2 s, 8-16 scans.

-

-

¹³C NMR Spectroscopy:

-

Acquire the carbon-13 NMR spectrum on the same instrument.

-

Obtain a proton-decoupled ¹³C spectrum.

-

Key parameters: pulse angle 30°, acquisition time ~1-2 s, relaxation delay 2-5 s, 1024-4096 scans.

-

-

2D NMR Spectroscopy (COSY & HSQC):

-

Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton couplings.

-

Conduct a Heteronuclear Single Quantum Coherence (HSQC) experiment to determine direct proton-carbon correlations.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the carbonyl groups (ester and ketone) and carbon-oxygen single bonds.

Mass Spectrometry (MS)

-

Technique: Employ Electron Ionization (EI) mass spectrometry.

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or a gas chromatography (GC) inlet.

-

Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺). Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.

Visualization of the Elucidation Workflow

The logical process for the structure elucidation of this compound can be visualized as a systematic workflow, starting from the initial isolation or synthesis and culminating in the definitive structural assignment.

Caption: Workflow for the structure elucidation of this compound.

This workflow diagram illustrates the logical progression from synthesizing and purifying the compound to employing a suite of spectroscopic techniques. The data from these techniques are then collectively analyzed to propose and ultimately confirm the molecular structure.

Synthesis Pathway Overview

While various synthetic routes exist, a common approach to synthesizing furanone derivatives involves cycloaddition reactions or the esterification of a corresponding hydroxylated precursor.[1] The synthesis of this compound can be conceptualized as a multi-step process.

Caption: Generalized synthetic pathway for this compound.

This diagram provides a high-level overview of a plausible synthetic route, highlighting the key transformations required to construct the target molecule. The specific reagents and reaction conditions would be detailed in a dedicated synthetic protocol.

By following the methodologies and interpreting the data as outlined in this guide, researchers can confidently elucidate and confirm the structure of this compound, enabling its further investigation and application in various scientific domains.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-Acetoxy-2,5-dimethyl-3(2H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 4-Acetoxy-2,5-dimethyl-3(2H)-furanone (FEMA Number: 3797, CAS Number: 4166-20-5).[1][2] This furanone derivative, also known as Furaneol acetate or Strawberry acetate, is a significant compound in the flavor and fragrance industry and presents a scaffold of interest for further investigation in medicinal chemistry and drug development. This document compiles available physical properties, detailed spectroscopic data, a proposed synthetic protocol, and explores potential biological signaling pathways associated with furanone derivatives.

Chemical and Physical Properties

4-Acetoxy-2,5-dimethyl-3(2H)-furanone is a synthetic flavoring agent.[1][2] It is characterized by a sweet, caramel-like, and fruity aroma.[3] The compound exists as a racemic mixture. The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₄ | [4][5] |

| Molecular Weight | 170.16 g/mol | [1][2][6] |

| CAS Number | 4166-20-5 | [1][2][6][7][8] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 243 °C (lit.) | [1][2] |

| Density | 1.167 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.477 (lit.) | [1][2] |

| Solubility | Soluble in alcohol | [9] |

Spectroscopic Data

Detailed experimental spectroscopic data for 4-Acetoxy-2,5-dimethyl-3(2H)-furanone is not widely available in the public domain. Commercial suppliers like Sigma-Aldrich indicate the availability of GC-MS and FT-IR spectra.[4] Predicted NMR data can be found on some databases. This section will be updated as verified experimental data becomes available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimentally verified ¹H and ¹³C NMR data with peak assignments are currently available in the reviewed literature.

Infrared (IR) Spectroscopy

While FT-IR data is indicated to be available from commercial sources, a detailed peak list and interpretation are not publicly accessible. Based on the structure, characteristic peaks would be expected for the C=O stretching of the furanone ring, the C=O stretching of the acetate group, and C-O stretching frequencies.

Mass Spectrometry (MS)

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for 4-Acetoxy-2,5-dimethyl-3(2H)-furanone is not available in the literature. However, its synthesis can be logically derived from the acetylation of its precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). A general method for the acetylation of hydroxyl groups using acetic anhydride and pyridine is well-established.

Proposed Synthetic Protocol: Acetylation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone

This protocol is based on a standard procedure for O-acetylation.[11]

Materials:

-

4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Toluene

Procedure:

-

Dissolve 4-hydroxy-2,5-dimethyl-3(2H)-furanone (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.5–2.0 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-Acetoxy-2,5-dimethyl-3(2H)-furanone by silica gel column chromatography.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 4-Acetoxy-2,5-dimethyl-3(2H)-furanone.

Potential Biological Signaling Pathways

While specific studies on the biological signaling pathways of 4-Acetoxy-2,5-dimethyl-3(2H)-furanone are limited, research on related furanone derivatives suggests potential areas of interest for drug development professionals. Furanone compounds are known to engage in various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Some furanone derivatives have been shown to interact with key signaling pathways:

-

Quorum Sensing Inhibition: Furanones can act as antagonists of N-acyl homoserine lactone (AHL) signaling in bacteria, thereby inhibiting biofilm formation and virulence.[7][12] This suggests a potential application in developing novel antimicrobial agents.

-

Lipid Metabolism Modulation: Certain furanones have been found to target Liver X receptor alpha (LXRα) and Peroxisome proliferator-activated receptor alpha (PPARα), which are crucial regulators of lipid metabolism.[6] This indicates a potential for developing therapeutics for metabolic disorders.

-

Cancer Cell Proliferation Inhibition: Some furanone derivatives have been investigated as potential inhibitors of the Eag-1 potassium channel, which is implicated in cancer cell growth.[3]

Hypothetical Signaling Pathway Interaction:

The following diagram illustrates a hypothetical interaction of a furanone derivative with a cellular signaling pathway, based on the literature for related compounds.

Caption: Hypothetical signaling pathway for a furanone derivative.

Conclusion

4-Acetoxy-2,5-dimethyl-3(2H)-furanone is a compound with established applications in the flavor industry and potential for further scientific exploration. While a complete public dataset of its spectroscopic and synthetic details is currently lacking, this guide provides a foundational understanding based on available information and established chemical principles. Further research to fully characterize this molecule is warranted to unlock its potential in medicinal chemistry and other scientific disciplines.

References

- 1. Two 2[5H]-furanones as possible signaling molecules in Lactobacillus helveticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-乙酰氧基-2,5-二甲基-3(2H)呋喃酮 ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 3. ccij-online.org [ccij-online.org]

- 4. 4-acetoxy-2,5-dimethyl-3(2H)-furanone | C8H10O4 | CID 61334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-acetoxy-2,5-dimethyl-3(2H)-furanone [webbook.nist.gov]

- 6. The marine‐derived furanone reduces intracellular lipid accumulation in vitro by targeting LXRα and PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. strawberry furanone acetate [thegoodscentscompany.com]

- 10. imreblank.ch [imreblank.ch]

- 11. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical and Chemical Properties of 4-Acetoxy-2,5-dimethyl-3(2H)-furanone (CAS 4166-20-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with CAS number 4166-20-5, identified as 4-acetoxy-2,5-dimethyl-3(2H)-furanone. This compound is also commonly known by several synonyms, including Furaneol acetate and Strawberry acetate. It is a key component in the flavor and fragrance industry and is of interest to researchers in various fields of chemistry and material science.

Chemical Identity and Structure

The compound associated with CAS 4166-20-5 is definitively 4-acetoxy-2,5-dimethyl-3(2H)-furanone. Initial database searches may present conflicting information, erroneously linking this CAS number to other compounds. However, authoritative chemical databases confirm the correct identity.

-

IUPAC Name: (2,5-dimethyl-4-oxofuran-3-yl) acetate[1]

-

CAS Number: 4166-20-5[1]

-

Molecular Weight: 170.16 g/mol [3]

-

Chemical Structure:

-

SMILES: CC1OC(C)=C(OC(C)=O)C1=O[3]

-

Tabulated Physical and Chemical Properties

The following tables summarize the key quantitative physical and chemical data for 4-acetoxy-2,5-dimethyl-3(2H)-furanone for ease of reference and comparison.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, caramel, fruity, brown sugar | [4] |

| Boiling Point | 243 °C (at 760 mmHg) | [1][3] |

| Density | 1.167 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.477 | [3] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [3] |

| Solubility | Slightly soluble in water; soluble in ethanol. | [1] |

Experimental Protocols

Synthesis: Acetylation of Furaneol

4-Acetoxy-2,5-dimethyl-3(2H)-furanone is synthesized from its precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), and acetic acid.[5] While a detailed, peer-reviewed experimental protocol for this specific acetylation was not found in the immediate search results, a general procedure can be outlined based on standard organic synthesis techniques for the acetylation of a hydroxyl group.

General Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) in a suitable solvent such as pyridine or dichloromethane.

-

Addition of Acetylating Agent: Slowly add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution. The reaction is typically performed in the presence of a base (like pyridine, which can also serve as the solvent) to neutralize the acidic byproduct (acetic acid or HCl).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the mixture is cooled and quenched by the addition of water or a dilute aqueous acid solution. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-acetoxy-2,5-dimethyl-3(2H)-furanone.

Determination of Physical Properties

The following are general experimental methodologies for determining the key physical properties of liquid compounds like 4-acetoxy-2,5-dimethyl-3(2H)-furanone.

-

Boiling Point Determination: The boiling point can be determined using a standard distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For higher accuracy, a calibrated thermometer should be used.

-

Density Measurement: The density can be measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C). The mass of a known volume of the substance is determined, and the density is calculated.

-

Refractive Index Measurement: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C). A few drops of the liquid are placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale.

Spectroscopic Data

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 4-acetoxy-2,5-dimethyl-3(2H)-furanone would be expected to show characteristic absorption bands for the ester carbonyl, the ketone carbonyl, and the C-O bonds.

-

Expected Absorptions:

-

Strong C=O stretching vibration for the ester group (typically around 1765-1735 cm⁻¹).

-

Strong C=O stretching vibration for the ketone group in the furanone ring (typically around 1750-1730 cm⁻¹).

-

C-O stretching vibrations for the ester and the furanone ring (typically in the range of 1300-1000 cm⁻¹).

-

Safety and Handling

4-Acetoxy-2,5-dimethyl-3(2H)-furanone is classified as harmful if swallowed and may cause an allergic skin reaction.[6] It is also considered toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[7]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place.

Disposal

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let the product enter drains.[7]

Logical Relationships of Key Properties

The following diagram illustrates the logical flow from the compound's identity to its key physical and chemical properties and safety considerations.

Caption: Logical relationships of key properties of 4-acetoxy-2,5-dimethyl-3(2H)-furanone.

References

- 1. 4-acetoxy-2,5-dimethyl-3(2H)-furanone | C8H10O4 | CID 61334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-acetoxy-2,5-dimethyl-3(2H)-furanone [webbook.nist.gov]

- 3. 4-アセトキシ-2,5-ジメチル-3(2H)フラノン ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. strawberry furanone acetate [thegoodscentscompany.com]

- 5. ulprospector.com [ulprospector.com]

- 6. synerzine.com [synerzine.com]

- 7. mu-intel.com [mu-intel.com]

An In-depth Technical Guide to the Formation of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate, a versatile heterocyclic compound. This document details the chemical synthesis, including the reaction mechanism, experimental protocols, and relevant quantitative data. It is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development. The structural versatility of this furan derivative makes it an important building block in the synthesis of more complex molecules and pharmaceutical intermediates.[1]

Introduction

This compound, also known as Furaneol acetate, is a significant furan derivative with applications in various fields of chemical synthesis.[1][2][3] Its structure, featuring a dihydrofuran core with both acetyl and carbonyl functionalities, imparts a reactivity that allows for selective modifications, making it a valuable precursor in the synthesis of complex molecules and natural products.[1] The stability of the compound under standard conditions further enhances its utility in both academic and industrial laboratory settings.[1] This guide will focus on the primary method of its formation: the acetylation of its precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (commonly known as Furaneol).

Reaction Mechanism: Acetylation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone

The formation of this compound is achieved through the esterification of the hydroxyl group of 4-hydroxy-2,5-dimethyl-3(2H)-furanone. This reaction is a nucleophilic acyl substitution, where the oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Common acetylating agents for this transformation include acetyl chloride and acetic anhydride. The reaction is often catalyzed by a base, such as pyridine, or a Lewis acid. The general mechanism can be described in the following steps:

-

Activation of the Acetylating Agent (if necessary): In reactions using acetic anhydride, a catalyst such as pyridine can be used. Pyridine, a nucleophilic catalyst, attacks one of the carbonyl groups of acetic anhydride to form a highly reactive N-acetylpyridinium ion. This intermediate is a more potent acetylating agent than acetic anhydride itself.

-

Nucleophilic Attack: The hydroxyl group of 4-hydroxy-2,5-dimethyl-3(2H)-furanone attacks the carbonyl carbon of the activated acetylating agent (or directly on acetyl chloride). This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the leaving group. In the case of acetyl chloride, the leaving group is a chloride ion. For the N-acetylpyridinium ion, pyridine is expelled.

-

Deprotonation: A base (which can be pyridine or another added base) removes the proton from the newly formed ester, yielding the final product, this compound.

References

An In-depth Technical Guide on the Discovery and History of Strawberry Furanone Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strawberry furanone acetate, scientifically known as 4-acetoxy-2,5-dimethyl-3(2H)-furanone, is a significant flavor and fragrance compound valued for its sweet, fruity, and caramel-like aroma. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and synthesis. It is intended to be a valuable resource for professionals in research, drug development, and the flavor and fragrance industry, offering detailed experimental protocols, quantitative data, and insights into its biosynthetic and chemical synthesis pathways.

Introduction

4-Acetoxy-2,5-dimethyl-3(2H)-furanone, commonly referred to as strawberry furanone acetate or Furaneol acetate, is the acetate ester of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol).[1] While Furaneol itself imparts a characteristic sweet, cotton candy-like, and fruity aroma, its acetylation modifies the organoleptic profile, resulting in a richer, more pronounced caramel and cooked fruit nuance.[2] This compound is found naturally in various fruits, including strawberries, yellow passion fruit, and microwave-blanched peanuts.[3][4] Its unique sensory properties have led to its widespread use in the food and fragrance industries to create and enhance fruit and caramel flavors.[4][5]

Discovery and History

The story of strawberry furanone acetate is intrinsically linked to its precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). Furaneol, also known as strawberry furanone, was first identified as a key flavor component of pineapple in 1965.[6][7] This discovery was a significant milestone in flavor chemistry, as it unveiled a new class of potent aroma compounds. Initially, Furaneol was reported as a product of the Maillard reaction, a series of chemical reactions between amino acids and reducing sugars that occur with heating.[7]

The use of flavor additives has a long history, dating back to ancient civilizations that used salt, spices, and smoke to preserve and flavor food.[3][8] The modern flavor industry began to take shape in the 19th and early 20th centuries, with many companies starting as importers of essential oils and extracts.[9] The increasing industrialization of food production created a demand for standardized and readily available flavorings.[10]

Chemical and Physical Properties

Strawberry furanone acetate is a colorless to pale yellow liquid with a range of physical and chemical properties that are crucial for its application and synthesis. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₀O₄ | [12] |

| Molecular Weight | 170.16 g/mol | [12] |

| CAS Number | 4166-20-5 | [12] |

| Appearance | Colorless to pale yellow clear liquid | [12] |

| Odor Profile | Sweet, caramel, tropical, fruity, brown sugar, toffee, molasses | [4] |

| Boiling Point | 243 °C at 760 mmHg | [12] |

| Density | 1.159 - 1.167 g/mL at 25 °C | [12] |

| Refractive Index | 1.476 - 1.480 at 20 °C | [8] |

| Solubility | Soluble in alcohol and oils; slightly soluble in water. | [8] |

| logP (o/w) | 0.8 | [8] |

Natural Occurrence and Biosynthesis

Strawberry furanone acetate is a naturally occurring compound found in strawberries, yellow passion fruit, and peanuts.[3][4] Its biosynthesis is directly linked to the biosynthesis of its precursor, Furaneol.

The biosynthesis of Furaneol in strawberries starts with D-fructose-1,6-bisphosphate.[13] Through a series of enzymatic steps that are not yet fully elucidated, this precursor is converted to 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). The final step in the formation of Furaneol is the reduction of the exocyclic double bond of HMMF, a reaction catalyzed by the enzyme Fragaria x ananassa enone oxidoreductase (FaEO), previously known as FaQR.[14]

Once Furaneol is formed, it can be further metabolized. In some plants, it undergoes methylation to form 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane), a reaction catalyzed by O-methyltransferases.[6] While the direct enzymatic acetylation of Furaneol to its acetate in nature has not been extensively documented, the presence of the acetate in fruits suggests a potential enzymatic pathway.

Below is a diagram illustrating the biosynthetic pathway of Furaneol.

Caption: Biosynthetic pathway of Furaneol from D-fructose-1,6-bisphosphate.

Experimental Protocols

Synthesis of Strawberry Furanone Acetate

The chemical synthesis of strawberry furanone acetate is typically achieved through the acetylation of its precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). A general and effective method for this transformation is the use of acetic anhydride in the presence of a base, such as pyridine.

Materials:

-

4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Toluene

-

Dry methanol (MeOH)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure: [9]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-hydroxy-2,5-dimethyl-3(2H)-furanone (1.0 equivalent) in dry pyridine (2–10 mL per mmol of starting material).

-

Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, quench any excess acetic anhydride by the careful addition of dry methanol.

-

Work-up: a. Remove the pyridine by co-evaporation with toluene under reduced pressure. b. Dilute the residue with dichloromethane or ethyl acetate. c. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude strawberry furanone acetate by silica gel column chromatography to yield the pure product.

The following diagram illustrates the workflow for the synthesis of strawberry furanone acetate.

Caption: A simplified workflow for the synthesis of strawberry furanone acetate.

Spectroscopic Data

The structural elucidation and purity assessment of strawberry furanone acetate are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) / ppm | Chemical Shift (δ) / ppm |

| Data not explicitly available in search results | Data not explicitly available in search results |

Note: While specific spectral data was not available in the initial search, ¹H and ¹³C NMR are standard characterization techniques for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of strawberry furanone acetate would show characteristic absorption bands for the ester carbonyl group (C=O) and the furanone ring carbonyl group (C=O), typically in the region of 1700-1780 cm⁻¹. Other significant peaks would correspond to C-O and C-H stretching vibrations.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Ester C=O stretch | ~1760 |

| Furanone C=O stretch | ~1710 |

| C-O stretch | 1200-1300 |

Note: Specific peak values from a spectrum are required for a precise table.

Mass Spectrometry (MS)

Mass spectrometry of strawberry furanone acetate would show a molecular ion peak corresponding to its molecular weight (170.16 g/mol ). The fragmentation pattern would provide further structural information.

| m/z | Relative Intensity (%) | Fragment |

| 170 | Variable | [M]⁺ |

| 128 | Variable | [M - CH₂CO]⁺ |

| 43 | Variable | [CH₃CO]⁺ |

Note: The relative intensities are dependent on the ionization method and energy.

Applications

Strawberry furanone acetate is primarily used as a flavoring agent in the food industry. Its sweet, caramel, and fruity notes make it a valuable component in a wide range of products, including:

-

Confectionery: Candies, chocolates, and chewing gum.

-

Beverages: Soft drinks, fruit juices, and flavored waters.

-

Bakery Products: Cakes, cookies, and pastries.

-

Dairy Products: Ice cream, yogurt, and flavored milk.

-

Savory Flavors: It can also be used in trace amounts to add a "brown," caramelized note to meat and savory flavors.[4]

In the fragrance industry, it is used to impart sweet, gourmand notes to perfumes and other scented products.[11]

Conclusion

Strawberry furanone acetate is a commercially important flavor and fragrance compound with a rich history rooted in the discovery of its precursor, Furaneol. Its unique organoleptic properties, combined with its natural occurrence and the feasibility of its chemical synthesis, have solidified its place in the flavorist's and perfumer's palette. This technical guide has provided a detailed overview of its discovery, properties, synthesis, and applications, serving as a valuable resource for professionals in related scientific fields. Further research into its natural biosynthetic pathways and the development of more sustainable synthesis methods will continue to be areas of interest.

References

- 1. foreverest.net [foreverest.net]

- 2. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. strawberry furanone acetate [thegoodscentscompany.com]

- 5. ulprospector.com [ulprospector.com]

- 6. Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-acetoxy-2,5-dimethyl-3(2H)-furanone | C8H10O4 | CID 61334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Furaneol - Wikipedia [en.wikipedia.org]

- 12. Furaneol acetate | 4166-20-5 [chemicalbook.com]

- 13. Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and derivatives in in vitro grown strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate, also widely known as Furaneol acetate, is a furanone derivative with significant applications in the flavor and fragrance industries. This technical guide provides a comprehensive review of its chemical and physical properties, synthesis, spectroscopic data, and known biological activities. While primarily utilized for its characteristic sweet, caramel-like aroma, this document also explores the potential for broader biological effects, drawing connections to the activities of related furanone compounds and highlighting areas for future research in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] It is known by several synonyms, including Furaneol acetate, Strawberry acetate, and Caramel acetate.[2][3] The compound is synthetically produced and finds applications in flavors and fragrances. It is soluble in alcohol and slightly soluble in water.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O₄ | [4] |

| Molecular Weight | 170.16 g/mol | [3] |

| CAS Number | 4166-20-5 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor | Sweet, caramel, brown, tropical, fruity | [5] |

| Boiling Point | 243 °C (lit.) | [1] |

| Density | 1.167 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.477 (lit.) | [1] |

| Flash Point | >113 °C (closed cup) | |

| LogP | 0.8 | [2] |

Synthesis

General Experimental Protocol for Acetylation

The following protocol is adapted from the synthesis of a structurally similar compound, 4-Acetyl-2,5-dimethyl-3-oxo-2,3-dihydrofuran-2-yl Acetate.[6]

dot

Caption: General workflow for the synthesis of this compound.

Procedure:

-

A mixture of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and acetyl chloride is heated under reflux.

-

The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated to dryness under reduced pressure to remove excess acetyl chloride and solvent.

-

The crude product can then be purified using a suitable technique, such as column chromatography on silica gel, to yield the final product.

It is important to note that the acetate product may be susceptible to hydrolysis, and therefore, anhydrous conditions are recommended.[6]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | No experimental data found in the reviewed literature. | |

| ¹³C NMR | No experimental data found in the reviewed literature. | |

| Mass Spectrometry (GC-MS) | A general fragmentation pathway for alkylated 4-hydroxy-3(2H)-furanones has been proposed. The NIST WebBook provides a GC retention index of 1968 on a polar column. | [1][7] |

| Infrared (IR) Spectroscopy | FTIR spectra are available on public databases such as PubChem. | [3] |

Biological Activity and Potential Applications in Drug Development

While this compound is primarily used in the flavor and fragrance industry, the broader class of furanones has demonstrated a range of biological activities that may be of interest to drug development professionals. It is important to note that the following activities have been reported for the parent compound, Furaneol, or other furanone derivatives, and specific quantitative data for the title compound is largely unavailable in the current literature.

Antimicrobial and Anti-biofilm Activity

The parent compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), has shown broad-spectrum antimicrobial activity.[5] It has been investigated for its effect on biofilm formation in non-Candida albicans Candida species, suggesting potential as an anti-infective coating for medical devices.[8] A study on a sulfonyl derivative of 2(5H)-furanone demonstrated minimal inhibitory concentrations (MIC) of 10 mg/L against methicillin-susceptible Staphylococcus aureus (MSSA) and 20 mg/L against methicillin-resistant S. aureus (MRSA).[9]

Quorum Sensing Inhibition

Furanone compounds, structurally similar to N-acyl homoserine lactones (AHLs), have been shown to interfere with bacterial quorum sensing (QS).[6][10] This mechanism is a potential target for anti-virulence therapies. Synthetic furanones have been shown to inhibit QS in Pseudomonas aeruginosa, leading to accelerated bacterial clearance in a mouse lung infection model.[10] Some furanones are thought to act by competing with AHLs for the LuxR-type receptor site.[11]

dot

Caption: Proposed mechanism of quorum sensing inhibition by furanone derivatives.

Cytotoxicity

The cytotoxicity of various furanone derivatives has been evaluated against different cancer cell lines. For instance, some furanone derivatives have been theoretically evaluated as potential inhibitors of the Eag-1 potassium channel, which is implicated in cancer cell growth. A study on four Cameroonian plant extracts containing various phytochemicals, including compounds with furanone-like structures, showed potent cytotoxic activity against HeLa cells, with IC50 values as low as 17.93 µg/mL.[12] However, specific IC50 values for this compound against cancer cell lines are not available in the reviewed literature.

Table 3: Biological Activity of Furanone Derivatives (Illustrative Examples)

| Compound/Derivative | Activity | Organism/Cell Line | Value | Reference(s) |

| Sulfonyl derivative of 2(5H)-furanone | Antimicrobial (MIC) | S. aureus (MSSA) | 10 mg/L | [9] |

| Sulfonyl derivative of 2(5H)-furanone | Antimicrobial (MIC) | S. aureus (MRSA) | 20 mg/L | [9] |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Anti-biofilm | Non-Candida albicans Candida | 30 µg/mL (inhibitory concentration) | [8] |

| Plant Extract (containing furanone-like structures) | Cytotoxicity (IC50) | HeLa | 17.93 µg/mL | [12] |

Safety and Toxicology

A safety assessment of 4-acetoxy-2,5-dimethyl-3(2H)-furanone by the Research Institute for Fragrance Materials (RIFM) concluded that it is not expected to be genotoxic.[13] The No-Observed-Adverse-Effect Level (NOAEL) for repeated-dose toxicity was determined to be 50 mg/kg/day.[13]

Future Directions and Conclusion

This compound is a well-characterized compound within the flavor and fragrance industry. However, its potential for applications in drug development remains largely unexplored. The known antimicrobial, anti-biofilm, and quorum sensing inhibitory activities of its parent compound and other furanone derivatives suggest that this molecule could be a valuable lead compound for further investigation.

Future research should focus on:

-

Detailed Synthesis and Characterization: A definitive, step-by-step protocol for its synthesis and complete spectral characterization, including detailed 1H and 13C NMR data, would be beneficial for the scientific community.

-

Quantitative Biological Evaluation: Systematic screening of this compound against a panel of bacterial and fungal pathogens to determine its MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) values.

-

Cytotoxicity and Anti-cancer Potential: Evaluation of its cytotoxic effects on various cancer cell lines to determine IC50 values and explore its potential as an anti-cancer agent.

-

Mechanism of Action Studies: Elucidation of its specific molecular targets and signaling pathways to understand its mode of action, particularly in the context of quorum sensing inhibition and antimicrobial activity.

References

- 1. 4-acetoxy-2,5-dimethyl-3(2H)-furanone [webbook.nist.gov]

- 2. 4-acetoxy-2,5-dimethyl-3(2H)-furanone | C8H10O4 | CID 61334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-Acetoxy-2,5-dimethyl-3(2H)-furanone | CymitQuimica [cymitquimica.com]

- 5. 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of natural and chemically synthesized furanones on quorum sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imreblank.ch [imreblank.ch]

- 8. 2,5-Dimethyl-4-hydroxy-3(2H)-furanone as an Anti-biofilm Agent Against Non-Candida albicans Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]

- 10. Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Toxicology and Safety Profile of Furaneol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicology and safety data currently available for Furaneol acetate (4-acetoxy-2,5-dimethyl-3(2H)-furanone), a widely used flavoring agent. This document synthesizes findings from key regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA), and data from peer-reviewed literature and industry safety assessments. It covers acute, repeated-dose, and genotoxicity data, as well as metabolic pathways. Detailed experimental protocols for key toxicological assays are provided, and complex biological and procedural information is visualized through diagrams generated using Graphviz. This guide is intended to be a core resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

Furaneol acetate, also known as strawberry furanone acetate, is a flavoring substance valued for its sweet, caramel, and fruity aroma.[1] It is found naturally in strawberries and is used in a variety of food products.[2] Given its use in consumer products, a thorough understanding of its toxicological and safety profile is essential. This guide consolidates the available scientific data to provide a detailed technical overview.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 4-acetoxy-2,5-dimethyl-3(2H)-furanone | [2][3][4] |

| Synonyms | Furaneol acetate, Strawberry acetate, Caramel acetate | [2][3][4] |

| CAS Number | 4166-20-5 | [2][3][4] |

| Molecular Formula | C8H10O4 | [2] |

| Molecular Weight | 170.16 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Sweet, caramel, tropical, fruity | [2] |

| Boiling Point | 243 °C | [2] |

| Density | 1.167 g/mL at 25 °C | [2] |

| Solubility | Slightly soluble in water | [4] |

Toxicological Data

The safety of Furaneol acetate has been evaluated by several regulatory and scientific bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that Furaneol acetate presents "no safety concern at current levels of intake when used as a flavouring agent".[3][4][5]

Acute Toxicity

No specific acute toxicity studies for Furaneol acetate were identified in the public domain. However, data for its parent compound, Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), is available and often used for read-across assessment due to the expected rapid hydrolysis of the acetate ester in vivo.

Table 1: Acute Toxicity Data for Furaneol (CAS: 3658-77-3)

| Test | Species | Route | LD50 | Reference |

| Acute Oral LD50 | Mouse | Oral | 1608 mg/kg | [6][7] |

| Acute Oral LD50 | Rat | Oral | 1860 mg/kg | [8] |

| Acute Dermal LD50 | Rabbit | Dermal | 1660 mg/kg | [8] |

| Acute Dermal LD50 | Rat | Dermal | >2000 mg/kg | [6][7] |

Repeated-Dose Toxicity

A repeated-dose toxicity study is crucial for determining the potential for adverse effects from long-term exposure.

Table 2: Repeated-Dose Toxicity of Furaneol Acetate

| Study Type | Species | NOAEL | Findings | Reference |

| Repeated Dose Toxicity | Not Specified | 50 mg/kg/day | Based on clinical signs in females, increased creatinine, and increased follicular cell hypertrophy of the thyroid in both sexes at the next highest dose. | [9] |

Genotoxicity

There are no specific genotoxicity studies available for Furaneol acetate. The assessment of its genotoxic potential relies on a read-across approach to its metabolites, Furaneol and acetic acid. The genotoxicity data for Furaneol is mixed, with some in vitro studies showing positive results. However, expert panels like JECFA and the European Food Safety Authority (EFSA) have concluded that furanones, including Furaneol, are not a concern for genotoxicity in vivo.[5][6][9][10]

Table 3: Genotoxicity Profile of Furaneol (Read-Across)

| Assay | System | Metabolic Activation | Result | Conclusion |

| Bacterial Reverse Mutation (Ames) | S. typhimurium | With & Without | Mixed results; some studies show positive findings in specific strains. | Not considered a mutagenic concern in vivo by expert panels. |

| In Vitro Chromosomal Aberration | Mammalian Cells | With & Without | Data is inconsistent across different studies on furan compounds. | Not considered a clastogenic concern in vivo by expert panels. |

| In Vivo Micronucleus | Rodent | N/A | Generally negative for furanone compounds evaluated. | No significant evidence of in vivo genotoxicity. |

Metabolism

Furaneol acetate is an ester and is anticipated to be rapidly hydrolyzed in the body by non-specific esterases, such as carboxylesterases, which are abundant in the liver and other tissues.[11][12] This hydrolysis yields Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) and acetic acid, both of which are endogenous or can be further metabolized through well-established pathways. Furaneol is expected to undergo conjugation with glucuronic acid before being excreted in the urine.

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on OECD guidelines, which are internationally recognized standards.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

-

Principle: This method is used to assess the acute toxic effects of a single oral dose of a substance. It avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.

-

Animal Model: Typically, young adult female rats are used, as they are often slightly more sensitive.

-

Procedure:

-

A sighting study is performed to determine the appropriate starting dose. A single animal is dosed at a specific level (e.g., 300 mg/kg).

-

If the animal survives, a higher dose is given to another animal. If it shows signs of toxicity, a lower dose is used.

-

In the main study, a group of five female rats is dosed at the selected starting level.

-

The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Depending on the outcome, the substance is classified into a GHS category.

-

-